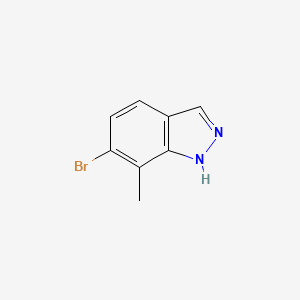

6-Bromo-7-methyl-1H-indazole

Description

6-Bromo-7-methyl-1H-indazole is a halogenated indazole derivative characterized by a bromine substituent at position 6 and a methyl group at position 7 of the indazole core. The molecular formula is inferred as C₈H₇BrN₂, with a molecular weight approximating 211.06 g/mol, based on positional isomers such as 6-bromo-5-methyl-1H-indazole . Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, often serving as scaffolds in medicinal chemistry due to their bioisosteric properties and versatility in synthetic modifications. Bromine at position 6 may enhance electrophilic reactivity for cross-coupling reactions, while the methyl group at position 7 could influence steric and electronic interactions in biological or material applications.

Properties

IUPAC Name |

6-bromo-7-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMFMFCJWBORHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-06-4 | |

| Record name | 6-bromo-7-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-1H-indazole typically involves the bromination of 7-methyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 6-Bromo-7-methyl-1H-indazole may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-methyl-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the indazole ring system can interact with biological targets, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-7-methyl-1H-indazole (hypothetical) with structurally related indazole and benzoimidazole derivatives, highlighting substituent positions, functional groups, and molecular properties:

Research Findings and Key Differences

Substituent Position and Reactivity

- Bromine at C6 : In 6-bromo-5-methyl-1H-indazole and methyl 6-bromo-1H-indazole-7-carboxylate , bromine at C6 is a common site for Suzuki-Miyaura cross-coupling reactions, facilitating aryl-aryl bond formation. The methyl group in 6-Bromo-7-methyl-1H-indazole may sterically hinder such reactions compared to the ester group in its carboxylate analog.

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group (electron-donating) in 6-Bromo-7-methyl-1H-indazole contrasts with the nitro group (electron-withdrawing) in 4-bromo-6-nitro-1H-indazole . This difference impacts acidity, with nitro-substituted indazoles being more acidic due to enhanced resonance stabilization of the deprotonated form.

Biological Activity

Overview

6-Bromo-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bromine atom at the 6th position and a methyl group at the 7th position of the indazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure influences its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and biological research.

The biological activity of 6-Bromo-7-methyl-1H-indazole primarily involves its interaction with various biological targets:

- Target Cells : The compound has shown efficacy against human cancer cells, particularly in liver, breast, and leukemia cell lines.

- Mode of Action : It inhibits cell viability by disrupting pathways involved in cell growth and angiogenesis. This effect is achieved through the inhibition of specific kinases related to cancer progression .

- Biochemical Pathways : The compound affects several biochemical pathways, notably those regulating cell survival and proliferation. Its action leads to reduced angiogenesis, which is critical in tumor growth and metastasis.

Anticancer Activity

Research indicates that 6-Bromo-7-methyl-1H-indazole exhibits significant antiproliferative effects against various neoplastic cell lines. The compound's mechanism includes:

- Inhibition of Cancer Cell Growth : It has been documented to inhibit the growth of multiple cancer types, including breast and liver cancers. For instance, studies have reported IC50 values indicating effective concentrations that reduce cell viability significantly .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest that it can be effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 62.5 | Antibacterial |

| E. coli | 125 | Antibacterial |

| C. albicans | 62.5 | Antifungal |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 6-Bromo-7-methyl-1H-indazole exhibits anti-inflammatory effects. This activity may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production in response to stimuli.

Case Studies and Research Findings

Several studies have explored the biological activity of 6-Bromo-7-methyl-1H-indazole:

- Anticancer Efficacy : A study published in Molecular Cancer Therapeutics highlighted the compound's ability to inhibit Akt signaling pathways, which are crucial in cancer cell survival and proliferation. The study reported that treatment with this compound resulted in decreased phosphorylation levels of key proteins involved in tumorigenesis .

- Antimicrobial Testing : Research conducted on various bacterial strains demonstrated that 6-Bromo-7-methyl-1H-indazole exhibits potent antibacterial activity with MIC values comparable to established antibiotics like gentamicin. This suggests potential for development as a therapeutic agent against resistant bacterial infections .

- Inflammation Modulation : Another study focused on the anti-inflammatory properties of indazole derivatives, including 6-Bromo-7-methyl-1H-indazole, showing significant reductions in inflammatory markers in vitro and in vivo models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.